8-(Benzyloxy)isoquinolin-5-amine
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Overview
Description
8-(Benzyloxy)isoquinolin-5-amine is a nitrogen-containing heterocyclic compound. Isoquinoline derivatives, including this compound, are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts and microwave irradiation to achieve high yields and short reaction times. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-(Benzyloxy)isoquinolin-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities .
Common Reagents and Conditions: Common reagents used in the reactions of isoquinoline derivatives include palladium catalysts, copper catalysts, and ammonium acetate. Reaction conditions often involve microwave irradiation and the use of solvents such as dimethyl sulfoxide (DMSO) .
Major Products: The major products formed from these reactions include substituted isoquinolines and heterocycle-fused pyridines. These products have significant applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
8-(Benzyloxy)isoquinolin-5-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, isoquinoline derivatives are explored for their potential as drug candidates for various diseases . In industry, these compounds are used in the production of dyes and other chemical products .
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. It acts as a bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The compound’s effects are mediated through the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .
Comparison with Similar Compounds
8-(Benzyloxy)isoquinolin-5-amine can be compared with other similar compounds, such as 8-aminoquinoline and 5-aminoisoquinoline. These compounds share similar structural features but differ in their specific functional groups and biological activities .
List of Similar Compounds:- 8-Aminoquinoline
- 5-Aminoisoquinoline
- 8-Benzyloxy-substituted quinoline ethers
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
8-phenylmethoxyisoquinolin-5-amine |
InChI |
InChI=1S/C16H14N2O/c17-15-6-7-16(14-10-18-9-8-13(14)15)19-11-12-4-2-1-3-5-12/h1-10H,11,17H2 |
InChI Key |
ZGELFUVBBONWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=NC=CC3=C(C=C2)N |
Origin of Product |
United States |
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